N-[2-(3-chloro-4-methoxybenzoyl)-1-benzofuran-3-yl]-7-methyl-4-oxo-4H-chromene-2-carboxamide
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Overview
Description
N-[2-(3-chloro-4-methoxybenzoyl)-1-benzofuran-3-yl]-7-methyl-4-oxo-4H-chromene-2-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure combining benzofuran, chromene, and benzoyl groups, which may contribute to its diverse chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3-chloro-4-methoxybenzoyl)-1-benzofuran-3-yl]-7-methyl-4-oxo-4H-chromene-2-carboxamide typically involves multi-step organic reactions. A common synthetic route includes:
Formation of Benzofuran Intermediate: The initial step involves the synthesis of the benzofuran core. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of Benzoyl Group: The benzofuran intermediate is then reacted with 3-chloro-4-methoxybenzoyl chloride in the presence of a base such as pyridine or triethylamine to form the benzoyl-substituted benzofuran.
Chromene Synthesis: The chromene moiety is synthesized separately, often through the condensation of salicylaldehyde derivatives with appropriate ketones.
Coupling Reaction: The final step involves coupling the benzofuran and chromene intermediates using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a catalyst such as DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[2-(3-chloro-4-methoxybenzoyl)-1-benzofuran-3-yl]-7-methyl-4-oxo-4H-chromene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert ketone groups to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, N-[2-(3-chloro-4-methoxybenzoyl)-1-benzofuran-3-yl]-7-methyl-4-oxo-4H-chromene-2-carboxamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
Biologically, this compound may exhibit interesting pharmacological properties. It could be investigated for its potential as an anti-inflammatory, antimicrobial, or anticancer agent due to the presence of bioactive benzofuran and chromene moieties.
Medicine
In medicine, the compound could be explored for drug development. Its structural features suggest it might interact with various biological targets, making it a candidate for therapeutic applications.
Industry
Industrially, the compound could be used in the development of new materials, such as polymers or coatings, due to its potential chemical stability and reactivity.
Mechanism of Action
The mechanism of action of N-[2-(3-chloro-4-methoxybenzoyl)-1-benzofuran-3-yl]-7-methyl-4-oxo-4H-chromene-2-carboxamide would depend on its specific application. Generally, it may interact with molecular targets such as enzymes, receptors, or DNA. The benzofuran and chromene groups could facilitate binding to these targets, leading to modulation of biological pathways.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(3-chloro-4-methoxybenzoyl)-1-benzofuran-3-yl]-2-methoxybenzamide
- N-[2-(3-chloro-4-methoxybenzoyl)-1-benzofuran-3-yl]-4-methoxybenzamide
Uniqueness
Compared to similar compounds, N-[2-(3-chloro-4-methoxybenzoyl)-1-benzofuran-3-yl]-7-methyl-4-oxo-4H-chromene-2-carboxamide stands out due to the presence of the chromene moiety. This additional structural feature may enhance its chemical reactivity and biological activity, making it a more versatile compound for various applications.
Properties
Molecular Formula |
C27H18ClNO6 |
---|---|
Molecular Weight |
487.9 g/mol |
IUPAC Name |
N-[2-(3-chloro-4-methoxybenzoyl)-1-benzofuran-3-yl]-7-methyl-4-oxochromene-2-carboxamide |
InChI |
InChI=1S/C27H18ClNO6/c1-14-7-9-16-19(30)13-23(34-22(16)11-14)27(32)29-24-17-5-3-4-6-20(17)35-26(24)25(31)15-8-10-21(33-2)18(28)12-15/h3-13H,1-2H3,(H,29,32) |
InChI Key |
SDIDKIVXKCMKPK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=O)C=C(O2)C(=O)NC3=C(OC4=CC=CC=C43)C(=O)C5=CC(=C(C=C5)OC)Cl |
Origin of Product |
United States |
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